molecular formula C12H12N2O B13637294 3-Methoxy-5-(pyridin-3-yl)aniline

3-Methoxy-5-(pyridin-3-yl)aniline

Cat. No.: B13637294
M. Wt: 200.24 g/mol
InChI Key: YAVJJBHOIKFDFU-UHFFFAOYSA-N
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Description

3-Methoxy-5-(pyridin-3-yl)aniline is an aromatic amine featuring a methoxy group (-OCH₃) and a pyridine ring attached to a benzene core. The methoxy group is an electron-donating substituent, while the pyridine moiety introduces electron-withdrawing and hydrogen-bonding capabilities. This combination of functional groups makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure enables participation in diverse reactions, including nucleophilic substitution, metal-catalyzed cross-coupling, and coordination chemistry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methoxy-5-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h2-8H,13H2,1H3

InChI Key

YAVJJBHOIKFDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

The most common and industrially favored method for synthesizing 3-Methoxy-5-(pyridin-3-yl)aniline is the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling involves the reaction between an aryl halide and an organoboron compound under basic conditions to form the biaryl linkage.

  • Typical Reactants:

    • Aryl halide: 3-Methoxyaniline derivative bearing a halogen (commonly bromine or iodine) at the 5-position.
    • Organoboron reagent: Pyridin-3-yl boronic acid or ester.
  • Catalysts and Ligands:

    • Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3.
    • Phosphine ligands like Xantphos enhance catalytic efficiency.
  • Reaction Conditions:

    • Solvents: Polar aprotic solvents such as dimethylformamide or toluene.
    • Base: Potassium carbonate or sodium tert-butoxide.
    • Temperature: Typically 80–120 °C.
    • Atmosphere: Inert nitrogen or argon to prevent oxidation.
  • Mechanism:

    • Oxidative addition of the aryl halide to Pd(0).
    • Transmetalation with the boronic acid.
    • Reductive elimination to form the biaryl product.
  • Advantages:

    • High yields and selectivity.
    • Scalability for industrial production.
    • Tolerance of various functional groups.
  • Example:

Parameter Details
Aryl halide 3-Methoxy-5-bromoaniline
Organoboron reagent 3-Pyridinylboronic acid
Catalyst Pd(PPh3)4 (5 mol%)
Base Potassium carbonate
Solvent Dimethylformamide
Temperature 100 °C
Reaction time 12 hours
Yield 75–85%

This method is well-documented for producing this compound with high purity and reproducibility.

Alternative Synthetic Approaches

While Suzuki coupling is dominant, alternative methods have been explored:

  • N-Alkylation of 3-Methoxyaniline:

    • Reaction of 3-methoxyaniline with pyridin-3-yl-containing alkyl halides under basic conditions.
    • Requires careful stoichiometric control to avoid multiple alkylations and side products.
    • Less commonly used due to lower selectivity.
  • Direct C–H Activation:

    • Emerging methods involve direct arylation of 3-methoxyaniline at the 5-position using palladium or other transition metal catalysts.
    • These methods reduce the need for pre-functionalized halides but often require harsh conditions and have limited substrate scope.
  • Reductive Amination:

    • Coupling of 3-methoxy-5-formylpyridine with ammonia or amines followed by reduction.
    • Less straightforward and less efficient for this specific substitution pattern.

Reaction Optimization and Analytical Characterization

Reaction Optimization Parameters

  • Catalyst Loading: Typically 3–10 mol% palladium catalyst; optimization balances cost and yield.
  • Base Selection: Potassium carbonate is preferred for mildness; sodium tert-butoxide offers higher reactivity but may cause side reactions.
  • Solvent Effects: Polar aprotic solvents enhance solubility of reagents and catalyst stability.
  • Temperature Control: Elevated temperatures (100–120 °C) accelerate reaction but risk decomposition; optimization is critical.
  • Inert Atmosphere: Prevents oxidation of palladium catalyst and sensitive functional groups.

Purification Techniques

Analytical Characterization

Technique Purpose Details
Nuclear Magnetic Resonance Spectroscopy Structural confirmation Proton and carbon NMR confirm methoxy, aniline, and pyridine protons and carbons.
Mass Spectrometry Molecular weight verification Expected molecular ion peak at m/z 200.24 consistent with C12H12N2O.
High-Performance Liquid Chromatography Purity assessment Purity typically >95% after purification.
X-ray Crystallography Definitive structural analysis Applied if single crystals are obtained; confirms substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Suzuki–Miyaura Coupling 3-Methoxy-5-bromoaniline + 3-pyridinylboronic acid Pd catalyst, K2CO3, DMF, 100 °C, 12 h 75–85 High yield, scalable, selective Requires pre-functionalized halide
N-Alkylation 3-Methoxyaniline + pyridin-3-yl alkyl halide Base, polar solvent, mild heat 40–60 Simple reagents Lower selectivity, side products
Direct C–H Arylation 3-Methoxyaniline + pyridine derivative Pd catalyst, high temperature Variable Avoids halide pre-functionalization Harsh conditions, limited scope
Reductive Amination 3-Methoxy-5-formylpyridine + NH3 Reducing agent, acidic/basic medium Low Conceptually straightforward Multi-step, low efficiency

Research Findings and Notes

  • The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, facilitating selective functionalization at the 5-position.
  • Coordination of the pyridine nitrogen and aniline amino group with transition metals has been explored, indicating the compound’s potential as a ligand in catalysis.
  • Stability studies show sensitivity to strong acid or base due to the aniline moiety; storage under inert atmosphere at room temperature is recommended to prevent degradation.
  • Computational studies support the synthetic strategy by predicting favorable electronic environments for coupling reactions and ligand behavior.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Methoxy-5-(pyridin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxy and pyridinyl groups contribute to its binding affinity and specificity for these targets. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with structurally related aniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-Methoxy-5-(pyridin-3-yl)aniline -OCH₃, -C₅H₄N (position 3) C₁₂H₁₂N₂O 200.24 Balanced electron donation/withdrawal; pyridine enables π-π stacking and H-bonding .
5-Methoxy-2-(pyridin-3-yl)aniline -OCH₃ (position 5), -C₅H₄N (position 2) C₁₂H₁₂N₂O 200.24 Positional isomer; altered electronic distribution may reduce steric hindrance .
3-Methoxy-5-(trifluoromethyl)aniline -OCH₃, -CF₃ C₈H₈F₃NO 191.15 Strong electron-withdrawing -CF₃ group increases acidity; m.p. 50–52°C .
3-(Pyridin-3-yl)aniline -C₅H₄N (position 3) C₁₁H₁₀N₂ 170.21 Lacks methoxy group; stronger basicity due to unmodified aniline NH₂ .

Physicochemical and Functional Differences

Solubility: Pyridine-containing derivatives (e.g., this compound) exhibit moderate solubility in polar solvents (DMSO, ethanol) due to H-bonding . Trifluoromethyl analogs (e.g., 3-Methoxy-5-(trifluoromethyl)aniline) are less polar but more lipophilic, favoring organic solvents .

Reactivity :

  • The pyridine ring in this compound facilitates coordination with transition metals (e.g., Pd, Cu), enhancing catalytic activity in cross-coupling reactions .
  • Trifluoromethyl groups stabilize negative charges, making 3-Methoxy-5-(trifluoromethyl)aniline a better candidate for electrophilic substitution .

Thermal Stability :

  • Pyridine derivatives generally have higher melting points (>100°C inferred) due to strong intermolecular interactions, whereas 3-Methoxy-5-(trifluoromethyl)aniline melts at 50–52°C .

Research Findings and Data Tables

Table 2: Key Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
This compound Not reported 10 (DMSO) 2.1
5-Methoxy-2-(pyridin-3-yl)aniline Not reported 15 (Ethanol) 1.8
3-Methoxy-5-(trifluoromethyl)aniline 50–52 5 (Chloroform) 3.4

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